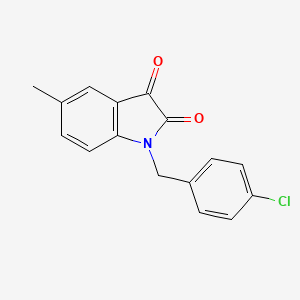

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

描述

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione (CAS: 64892-51-9) is an indole-2,3-dione derivative with a 4-chlorobenzyl substituent at the N1 position and a methyl group at the C5 position of the indole ring. Its molecular formula is C₁₆H₁₂ClNO₂, with a molecular weight of 285.73 g/mol . This compound belongs to the isatin (indole-2,3-dione) family, a class of heterocyclic compounds known for diverse biological activities, including anticonvulsant, antiviral, and antitumor effects .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRATQPXJILRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377664 | |

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303998-01-8 | |

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Antidepressant Activity

Research indicates that 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione may exhibit antidepressant-like activity . Studies have shown that it can modulate neurotransmitter receptors involved in mood regulation, suggesting potential applications in treating mood disorders. Further in vivo assays are necessary to validate these findings and establish effective dosages.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have assessed its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Notably, it has shown promising results against Candida albicans and other fungal strains, indicating its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies indicate moderate to potent antiproliferative effects against several cancer cell lines, including HeLa and A-549 cells. The compound's ability to inhibit cell proliferation suggests that it may serve as a lead compound for developing new anticancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Indole Core : The initial step involves creating the indole structure through cyclization reactions.

- Substitution Reactions : Chlorobenzyl and methyl groups are introduced via electrophilic substitution.

- Functional Group Modifications : Carbonyl groups are added through oxidation processes.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for structural characterization .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of various indole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition zones against several bacterial strains, outperforming traditional antibiotics like ampicillin in specific cases .

Case Study 2: Anticancer Activity

In research evaluating new derivatives of indole compounds for anticancer properties, this compound was found to induce apoptosis in cancer cells through caspase activation pathways. The study highlighted its potential as a lead compound for further drug development targeting cancer therapies .

作用机制

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : The presence of halogens (Cl, F) at C5 increases molecular polarity and may enhance interactions with biological targets. For example, 5-fluoro derivatives exhibit comparable dihedral angles (~71.6°) between the indole and aromatic rings to chloro analogues, suggesting similar conformational rigidity .

- Methoxy vs. Chlorobenzyl Groups : Replacing the 4-chlorobenzyl group with 4-methoxybenzyl (e.g., in 5-fluoro-1-(4-methoxybenzyl)-1H-indole-2,3-dione) reduces lipophilicity (ClogP) but introduces hydrogen-bonding capacity via the methoxy oxygen .

- Piperazine-Quinoline Conjugates: Derivatives with piperazine-quinoline moieties (e.g., compound 12c in ) demonstrate improved solubility and bioavailability due to the hydrophilic piperazine group, achieving yields >80% .

Anticonvulsant and Antiviral Effects

- Isatin Core : The indole-2,3-dione scaffold is associated with anticonvulsant activity. For instance, 5-methylisatin derivatives exhibit potent antagonism of atrial natriuretic peptide receptors, a mechanism linked to neuroprotective effects .

- Chlorobenzyl Derivatives: 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione (CAS: 87423-59-4) has predicted anti-inflammatory and antitumor properties, as inferred from structural similarities to N-benzyl isatin analogs with reported activity against Walker carcinoma-256 .

Antitumor Activity

Anthelmintic Activity

生物活性

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C16H13ClN2O2

- Molar Mass : Approximately 300.74 g/mol

This compound features an indole core with a chlorobenzyl substituent, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have assessed its efficacy against different bacterial and fungal strains.

In Vitro Studies

A study evaluated the antimicrobial potential of this compound using minimum inhibitory concentration (MIC) assays against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15.6 | Moderate |

| Escherichia coli | 62.5 | Weak |

| Candida albicans | 3.9 | Strong |

| Aspergillus niger | 15.6 | Moderate |

The compound showed significant activity against Candida albicans, with an MIC of 3.9 µg/mL, indicating it may be a candidate for antifungal therapy .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its effects on different cancer cell lines.

Case Studies

- Study on MDA-MB453 Cells :

-

Mechanism of Action :

- The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways and interactions with cellular receptors.

The biological activity of this compound is believed to involve its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for microbial growth and cancer cell proliferation.

- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, leading to altered cellular responses.

准备方法

General Synthesis of Indole Derivatives

The synthesis of indole derivatives typically involves several key steps:

Formation of the Indole Core : This often starts with commercially available indole precursors or isatin derivatives. Isatin (1H-indole-2,3-dione) is a common starting material, which can be modified through various chemical reactions to introduce different functional groups.

Alkylation and Arylation : Introducing alkyl or aryl groups, such as the 4-chlorobenzyl group, typically involves nucleophilic substitution reactions. For example, using a strong base like sodium hydride (NaH) to activate the indole nitrogen, followed by reaction with an alkyl or aryl halide.

Introduction of the Methyl Group : This can be achieved through direct alkylation of the indole ring or by modifying existing functional groups. For instance, a methyl group can be introduced via a Friedel-Crafts alkylation reaction if the indole ring is appropriately activated.

Spectroscopic Characterization

Characterization of indole derivatives typically involves spectroscopic techniques:

- NMR Spectroscopy : Provides detailed information about the molecular structure, including the arrangement of functional groups.

- IR Spectroscopy : Helps identify specific functional groups based on their absorption frequencies.

常见问题

Q. What comparative structural analyses differentiate this compound from halogenated indole analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。